molecular formula C16H23FN2O6S2 B2634744 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448045-56-4

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2634744
CAS RN: 1448045-56-4
M. Wt: 422.49
InChI Key: SAZPHJMWLNUWMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of a similar compound is C18H27FN2O4S, with an average mass of 386.481 Da and a monoisotopic mass of 386.167542 Da .

Scientific Research Applications

Receptor Binding and Pharmacology

  • D2-like Receptors: Arylcycloalkylamines, including phenyl piperidines, have been reviewed for their contributions to potency and selectivity at D2-like receptors. Compounds with arylalkyl substituents improve the binding affinity at these receptors, suggesting potential applications in designing antipsychotic agents (Sikazwe et al., 2009).

Environmental Considerations

  • Perfluorinated Acids (PFAs): Research into perfluorinated acids and their precursors, including sulfonamides and carboxylates, highlights the complexity of human and environmental exposure. These studies discuss the production, environmental distribution, and potential health effects of PFAs, offering a context for assessing the environmental impact of fluorinated organic compounds (D’eon & Mabury, 2011).

Synthesis and Analytical Methods

  • Novel Synthesis Methods: Studies on novel synthesis processes for pharmaceuticals, including proton pump inhibitors, highlight the development of methodologies that could be applicable for synthesizing complex molecules such as "2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide." These methods offer insights into creating multifunctional compounds with potential pharmaceutical applications (Saini et al., 2019).

Chemical Properties and Toxicology

  • Toxicological Review of Sulfonamides: Sulfonamide compounds, which share structural similarities with the chemical , have been reviewed for their bacteriostatic properties, applications in therapy for bacterial infections, and presence in various clinically used drugs. This comprehensive overview of sulfonamide inhibitors from recent literature and patents outlines their biological activities and potential adverse effects, relevant for considering the safety and therapeutic potential of related compounds (Gulcin & Taslimi, 2018).

properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O6S2/c1-3-25-15-5-4-13(10-14(15)17)27(23,24)19-8-6-12(7-9-19)26(21,22)11-16(20)18-2/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZPHJMWLNUWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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